1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea
Description
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea is a urea derivative characterized by a diisopropylamino-substituted alkyne chain and a 2-ethoxyphenyl group. The compound’s structure combines a rigid alkyne spacer with bulky diisopropylamino and ethoxyphenyl substituents, which may influence its physicochemical properties, receptor binding, and metabolic stability.
Properties
IUPAC Name |
1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-6-24-18-12-8-7-11-17(18)21-19(23)20-13-9-10-14-22(15(2)3)16(4)5/h7-8,11-12,15-16H,6,13-14H2,1-5H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUWNVXRSOSRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC#CCN(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C16H23N3O
- Molecular Weight : 273.37 g/mol
- IUPAC Name : N-[4-(diisopropylamino)but-2-ynyl]-3-(2-ethoxyphenyl)urea
The compound's biological activity is primarily attributed to its ability to form hydrogen bonds with various biological enzymes, which can lead to significant therapeutic effects. The urea moiety in the structure is known for its role in enzyme inhibition and has been widely utilized in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Caki Cells | 9.88 | HDAC1 inhibition, apoptosis induction |
| Compound B | HUVEC Cells | 179.03 | Anti-proliferative effects |
The compound was evaluated against Caki renal cancer cells and demonstrated significant inhibitory activity, particularly through the modulation of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Enzyme Inhibition
The urea structure has been linked to the inhibition of various enzymes. One study focused on the synthesis of urea derivatives as inhibitors for Escherichia coli β-glucuronidase (EcGUS), revealing that modifications to the urea scaffold significantly affected inhibitory potency.
| Compound | Inhibition (%) | Enzyme Target |
|---|---|---|
| Urea Derivative 1 | 68.02 | EcGUS |
| Urea Derivative 2 | 75.00 | EcGUS |
These findings suggest that the structural components of the compound can be optimized for enhanced biological activity .
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Study on Anticancer Activity : A series of urea derivatives were synthesized and tested against renal cancer cell lines. The most active compound exhibited significant HDAC inhibition and induced apoptosis in cancer cells.
- Enzyme Inhibition Study : The efficacy of various urea derivatives as inhibitors of EcGUS was assessed, demonstrating that specific substitutions on the urea moiety could enhance inhibitory activity.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a urea core with several analogs but differs in substituent arrangement and electronic properties. Key structural comparisons include:
Key Observations:
- Aromatic Substituents : The 2-ethoxyphenyl group (ortho-substituted) may induce steric hindrance compared to para-substituted analogs (e.g., 4-methoxyphenyl in ), altering binding interactions. Fluorinated analogs (e.g., ) exhibit stronger hydrogen-bonding capacity via C—H⋯F interactions.
- Core Flexibility : The alkyne spacer in the target compound introduces rigidity, contrasting with the flexible propyl chains in or the piperazine ring in .
Reaction Conditions :
- The use of potassium phosphate and N,N-diisopropylethylamine in contrasts with milder conditions for less sterically hindered substrates.
Pharmacological and Physicochemical Properties
- Solubility: The diisopropylamino group may reduce aqueous solubility compared to hydroxylated analogs (e.g., ) but improve blood-brain barrier penetration.
- Hydrogen Bonding : The urea moiety in all compounds facilitates hydrogen bonding with biological targets. Fluorinated analogs () exhibit additional C—H⋯F interactions, which may enhance binding affinity.
- Metabolic Stability: Bulky substituents (e.g., diisopropylamino) could slow hepatic metabolism compared to smaller groups (e.g., dimethylamino in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
